

A Comparative Guide to Inter-Laboratory Analysis of Disperse Yellow 86

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disperse Yellow 86**

Cat. No.: **B15553459**

[Get Quote](#)

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of **Disperse Yellow 86** in textile matrices. While specific inter-laboratory comparison data for **Disperse Yellow 86** is not publicly available, this document establishes a framework for such a study based on established analytical techniques for disperse dyes. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the standardization of analytical methods and ensure data reliability across different laboratories.

Disperse Yellow 86 (C.I. 10353) is a nitrodiphenylamine dye used for printing on polyester, acetate, and polyamide fibers.^[1] Concerns over the potential health and environmental impacts of disperse dyes necessitate accurate and reproducible analytical methods for their monitoring.^{[2][3]} This guide focuses on the two most prevalent techniques: High-Performance Liquid Chromatography with UV-Vis or Photodiode Array detection (HPLC-UV/PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of disperse dyes, including those with similar chemical structures to **Disperse Yellow 86**, using HPLC-UV/PDA and LC-MS/MS. These values are indicative and would be refined in a formal inter-laboratory comparison study for **Disperse Yellow 86**.

Parameter	HPLC-UV/PDA	LC-MS/MS
Limit of Detection (LOD)	2.0 mg/kg[4]	0.02 - 1.35 ng/mL[5]
Limit of Quantification (LOQ)	-	0.06 - 4.09 ng/mL[5]
Linearity (r^2)	>0.995[4]	>0.993[5]
Recovery	92.1% - 98.7%[4]	81.8% - 114.1%[5]
Relative Standard Deviation (RSD)	< 8.0%[4]	1.1% - 16.3%[5]
Selectivity	Moderate	High
Matrix Effects	Low	Can be significant[5][6]

Experimental Protocols

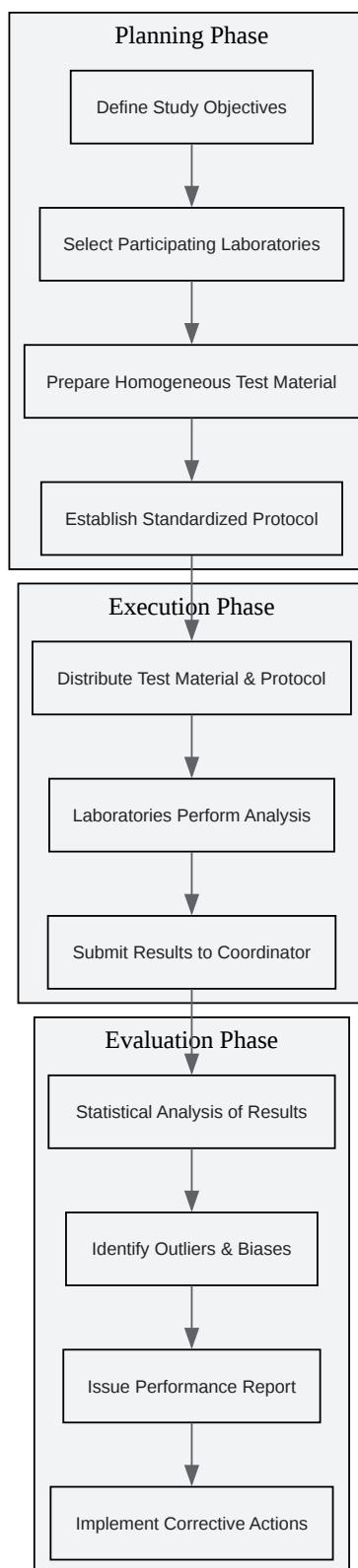
A standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following sections detail the methodologies for sample preparation and analysis using HPLC-UV/PDA and LC-MS/MS.

The initial step involves the efficient extraction of **Disperse Yellow 86** from the textile sample.

- Principle: The dye is extracted from the solid textile matrix into a suitable organic solvent, often facilitated by ultrasonication to enhance extraction efficiency.
- Reagents:
 - Methanol (HPLC grade)[5]
 - Chlorobenzene[4]
 - Pyridine:water mixture[7]
- Procedure:
 - Weigh approximately 1 gram of the textile sample.

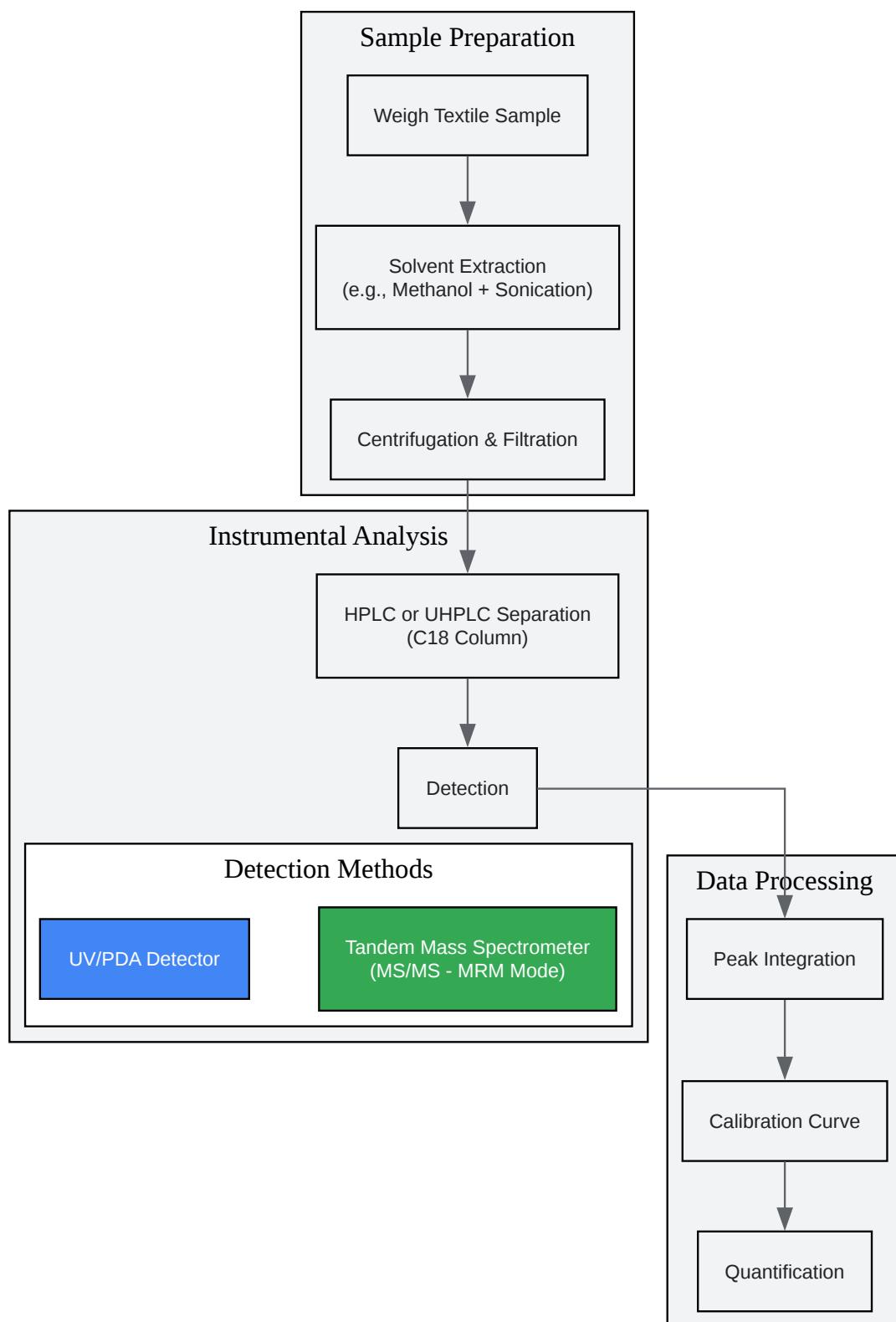
- Add 20 mL of the chosen extraction solvent (e.g., methanol).
- Sonicate the sample at 50 °C for 15-30 minutes.[5][8]
- Centrifuge the sample at 10,000 rpm for 10 minutes.[5]
- Filter the supernatant through a 0.22 µm PTFE filter.[5]
- The extract may be evaporated and reconstituted in the initial mobile phase for analysis.[5]

This method is widely used for the routine analysis of disperse dyes.[8]


- Principle: Reversed-phase chromatography separates **Disperse Yellow 86** from other components in the extract based on its hydrophobicity. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength.
- Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5.0 µm).[2]
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
 - Flow Rate: 0.3 - 0.6 mL/min.[5][8]
 - Injection Volume: 5 µL.[8]
 - Detection Wavelength: Determined by the UV-Vis spectrum of **Disperse Yellow 86** (typically around 420 nm for yellow dyes).[4]
- Data Analysis: The concentration of **Disperse Yellow 86** is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from certified reference standards.

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.[3][9]

- Principle: After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.
- Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions: Similar to HPLC-UV/PDA, often using UHPLC columns for faster analysis.[\[5\]](#)
- Mass Spectrometry Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[\[8\]](#)
 - Source Temperature: 150 °C.[\[8\]](#)
 - Desolvation Temperature: 500 °C.[\[8\]](#)
 - MRM Transitions: Specific precursor and product ions for **Disperse Yellow 86** would need to be determined by direct infusion of a standard solution.
- Data Analysis: Quantification is performed using the peak areas from the MRM chromatograms and a calibration curve. The ratio of two different MRM transitions is often used for confirmation.


Mandatory Visualizations

The following diagrams illustrate the workflows for an inter-laboratory comparison study and the analytical process.

[Click to download full resolution via product page](#)

Caption: Workflow of an inter-laboratory comparison study for **Disperse Yellow 86** analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of **Disperse Yellow 86** in textiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. lcms.cz [lcms.cz]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. ojp.gov [ojp.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. youngin.com [youngin.com]
- To cite this document: BenchChem. [A Comparative Guide to Inter-Laboratory Analysis of Disperse Yellow 86]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553459#inter-laboratory-comparison-of-disperse-yellow-86-analytical-methods>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com